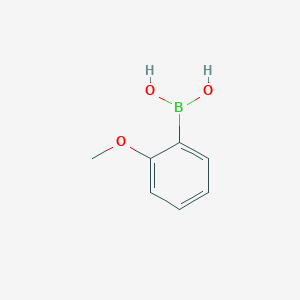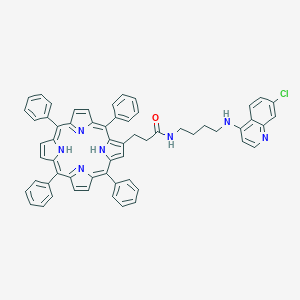
N-(4-((7-Chloro-4-quinolinyl)amino)butyl)-5,10,15,20-tetraphenyl-21H,23H-porphine-2-propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-((7-Chloro-4-quinolinyl)amino)butyl)-5,10,15,20-tetraphenyl-21H,23H-porphine-2-propanamide is a porphyrin-based compound that has shown significant potential in scientific research applications. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.
作用機序
The mechanism of action of N-(4-((7-Chloro-4-quinolinyl)amino)butyl)-5,10,15,20-tetraphenyl-21H,23H-porphine-2-propanamide involves the production of ROS upon exposure to light of a specific wavelength. The ROS produced can cause oxidative damage to cellular components, leading to cell death. The selectivity of the compound towards cancer cells is due to the preferential accumulation of the photosensitizer in cancer cells. The mechanism of action of N-(4-((7-Chloro-4-quinolinyl)amino)butyl)-5,10,15,20-tetraphenyl-21H,23H-porphine-2-propanamide in PDT has been extensively studied and has shown high potential in cancer treatment.
生化学的および生理学的効果
N-(4-((7-Chloro-4-quinolinyl)amino)butyl)-5,10,15,20-tetraphenyl-21H,23H-porphine-2-propanamide has been shown to have various biochemical and physiological effects. The compound has been reported to induce apoptosis in cancer cells upon exposure to light. The production of ROS upon light exposure can also lead to the activation of various signaling pathways that can regulate cellular processes such as cell proliferation, differentiation, and migration. The compound has also been shown to have anti-inflammatory effects and can modulate the immune response.
実験室実験の利点と制限
N-(4-((7-Chloro-4-quinolinyl)amino)butyl)-5,10,15,20-tetraphenyl-21H,23H-porphine-2-propanamide has several advantages and limitations in laboratory experiments. One of the significant advantages is its high efficacy in PDT, making it a potential candidate for cancer treatment. The compound is also relatively easy to synthesize and can be obtained in high yields. The limitations of the compound include its potential toxicity and the need for specific light sources for activation. The compound can also be susceptible to degradation and requires careful handling and storage.
将来の方向性
In the field of N-(4-((7-Chloro-4-quinolinyl)amino)butyl)-5,10,15,20-tetraphenyl-21H,23H-porphine-2-propanamide research include the development of new derivatives, the use of nanotechnology, and the investigation of the compound in combination with other treatment modalities.
合成法
The synthesis of N-(4-((7-Chloro-4-quinolinyl)amino)butyl)-5,10,15,20-tetraphenyl-21H,23H-porphine-2-propanamide has been reported using various methods. One of the commonly used methods involves the reaction of 5,10,15,20-tetraphenylporphyrin with 7-chloro-4-quinolineamine in the presence of triethylamine. The resulting product is then treated with butyryl chloride to obtain N-(4-((7-Chloro-4-quinolinyl)amino)butyl)-5,10,15,20-tetraphenyl-21H,23H-porphine-2-propanamide. The purity of the synthesized compound can be confirmed using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
N-(4-((7-Chloro-4-quinolinyl)amino)butyl)-5,10,15,20-tetraphenyl-21H,23H-porphine-2-propanamide has shown potential in various scientific research applications. One of the significant applications of this compound is its use as a photosensitizer in photodynamic therapy (PDT). PDT is a non-invasive treatment modality that involves the administration of a photosensitizer followed by exposure to light of a specific wavelength. The photosensitizer absorbs the light energy and produces reactive oxygen species (ROS) that can selectively destroy cancer cells. N-(4-((7-Chloro-4-quinolinyl)amino)butyl)-5,10,15,20-tetraphenyl-21H,23H-porphine-2-propanamide has shown high efficacy in PDT and has been extensively studied for its potential in cancer treatment.
特性
CAS番号 |
130170-25-1 |
|---|---|
製品名 |
N-(4-((7-Chloro-4-quinolinyl)amino)butyl)-5,10,15,20-tetraphenyl-21H,23H-porphine-2-propanamide |
分子式 |
C60H48ClN7O |
分子量 |
918.5 g/mol |
IUPAC名 |
N-[4-[(7-chloroquinolin-4-yl)amino]butyl]-3-(5,10,15,20-tetraphenyl-21,23-dihydroporphyrin-2-yl)propanamide |
InChI |
InChI=1S/C60H48ClN7O/c61-44-24-25-45-46(33-36-63-53(45)38-44)62-34-13-14-35-64-55(69)32-23-43-37-54-58(41-19-9-3-10-20-41)51-29-28-49(66-51)56(39-15-5-1-6-16-39)47-26-27-48(65-47)57(40-17-7-2-8-18-40)50-30-31-52(67-50)59(60(43)68-54)42-21-11-4-12-22-42/h1-12,15-22,24-31,33,36-38,65,68H,13-14,23,32,34-35H2,(H,62,63)(H,64,69) |
InChIキー |
HVKNBFFFOAWHFP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=C(C=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)CCC(=O)NCCCCNC8=C9C=CC(=CC9=NC=C8)Cl)C1=CC=CC=C1)C=C4)C1=CC=CC=C1)N3 |
正規SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=C(C=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)CCC(=O)NCCCCNC8=C9C=CC(=CC9=NC=C8)Cl)C1=CC=CC=C1)C=C4)C1=CC=CC=C1)N3 |
同義語 |
5,10,15,20-tetraphenyl-1-3-(4-(4-aminobutyl)-7-chloroquinoline)propioamidoporphine 5-TPPQ |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



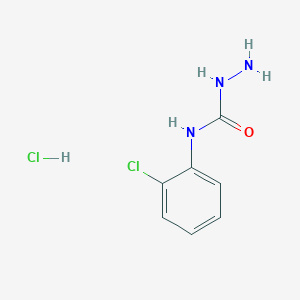
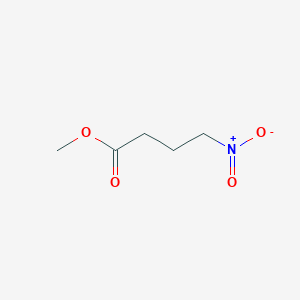
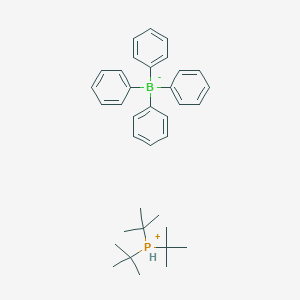
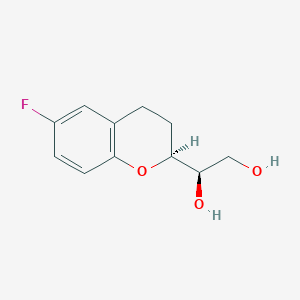
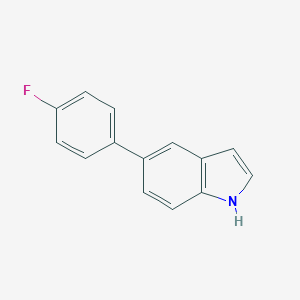

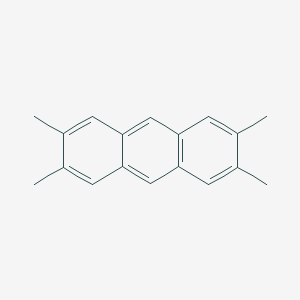
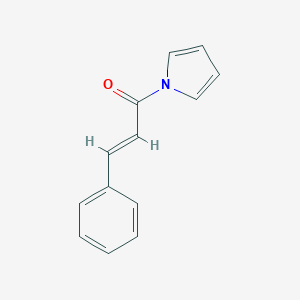
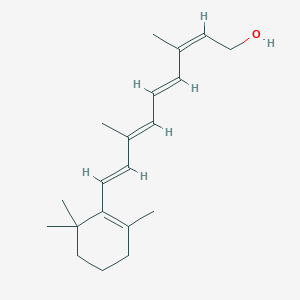
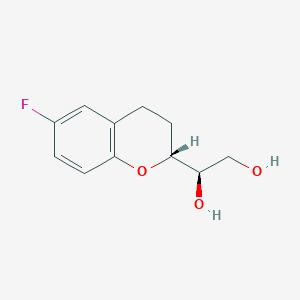
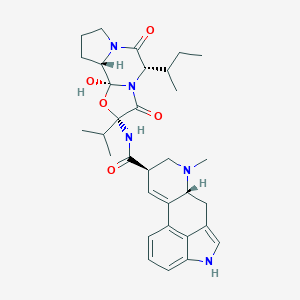
![(1'R,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135774.png)
![(E)-3-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B135779.png)
